6-(Bromomethyl)pteridine-2,4-diamine is an organic compound with the chemical formula . This compound is a derivative of pteridine, a bicyclic heterocyclic structure that plays a crucial role in various biological processes. It is primarily recognized for its applications in the pharmaceutical industry, particularly as a precursor in the synthesis of methotrexate derivatives, which are used as antirheumatic agents and inhibitors of pteridine reductase.
6-(Bromomethyl)pteridine-2,4-diamine can be classified as a pteridine derivative. Its classification as a hydrobromide salt indicates that it exists in a protonated form, which influences its solubility and reactivity. The compound is synthesized from starting materials such as 3-amino-2,4-pteridinol and 2,4,5,6-tetraaminopyrimidine hydrochloride through various chemical reactions including bromination and nucleophilic substitution .
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine typically involves several key steps:
An alternative method involves using 2,4,5,6-tetraaminopyrimidine hydrochloride as a raw material. In this method, the compound is reacted with 1,3-dihydroxyacetone under acidic conditions to generate the desired product .
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine features a pteridine ring system characterized by four nitrogen atoms integrated into the aromatic framework. The bromomethyl group (-CH₂Br) is attached at the 6th position of this ring. This unique structure contributes to its biological activity and reactivity profile.
6-(Bromomethyl)pteridine-2,4-diamine participates in several types of chemical reactions:
The primary target of 6-(Bromomethyl)pteridine-2,4-diamine is thymidylate synthase, an enzyme critical for DNA synthesis. The compound inhibits this enzyme's function by disrupting the production of deoxythymidine monophosphate (dTMP), leading to decreased availability of thymidine necessary for DNA replication.
By inhibiting thymidylate synthase, this compound interferes with the synthesis of DNA precursors, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
6-(Bromomethyl)pteridine-2,4-diamine serves as a key intermediate in the synthesis of various pteridine derivatives with significant pharmacological potential:
6-(Bromomethyl)pteridine-2,4-diamine features a pteridine heterocyclic core, where positions 2 and 4 are substituted with amino groups (–NH₂), and position 6 carries a bromomethyl (–CH₂Br) functional group. The IUPAC name is 6-(bromomethyl)pteridine-2,4-diamine, as standardized in chemical registries [2] [7]. This nomenclature explicitly defines the bromomethyl substitution at the 6-position and the amino groups at the 2- and 4-positions. The compound is structurally distinct from its hydrobromide salt form (CAS 52853-40-4), which includes an additional HBr molecule [4] [9].
Molecular Formula: C₇H₇BrN₆Molecular Weight: 255.07 g/mol [7] [8]
Spectral Characterization:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₇BrN₆ | [7] [8] |
Molecular Weight | 255.07 g/mol | [7] |
Density | 1.954 g/cm³ | [8] |
Melting Point | 168–170°C (dec.) | [7] |
Predicted Boiling Point | 520.7±60.0°C | [8] |
No single-crystal X-ray diffraction data is available in the search results. However, the solid-state structure is inferred to exhibit extensive hydrogen bonding:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: